

The Discovery and Synthesis of Elimusertib Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Elimusertib hydrochloride*

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Abstract

Elimusertib hydrochloride (BAY-1895344) is a potent and highly selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). By targeting ATR, Elimusertib disrupts cell cycle checkpoints and DNA repair, leading to synthetic lethality in tumors with specific DDR deficiencies, such as those with mutations in the ATM gene. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of **Elimusertib hydrochloride**. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in this promising area of oncology.

Introduction: Targeting the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). The DDR orchestrates a series of events, including cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. Central to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), which include Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).

While ATM is primarily activated by double-strand breaks (DSBs), ATR responds to a broader range of DNA damage, particularly replication stress, which is a hallmark of many cancer cells. [1] This reliance of cancer cells on the ATR pathway for survival presents a therapeutic window for targeted inhibition. **Elimusertib hydrochloride** was developed as a potent and selective inhibitor of ATR kinase, with the aim of exploiting this dependency and inducing synthetic lethality in tumors with compromised DDR pathways.[2]

Discovery of Elimusertib Hydrochloride (BAY-1895344)

The discovery of Elimusertib originated from a lead optimization program starting from a quinoline compound with weak ATR inhibitory activity.[2] Through a collaborative effort involving medicinal chemistry, pharmacology, and computational chemistry, the naphthyridine scaffold of Elimusertib emerged, demonstrating significantly improved potency and selectivity for ATR.[3]

Key structural modifications focused on enhancing oral bioavailability and optimizing the pharmacokinetic profile, leading to the identification of BAY-1895344.[3] This compound exhibited potent ATR inhibition, high selectivity against other kinases, and favorable drug-like properties, making it a suitable candidate for clinical development.[2]

Synthesis of Elimusertib Hydrochloride

The chemical synthesis of Elimusertib (2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine) has been described in the patent literature, specifically in WO 2016/020320 as Example 111.[4] The synthesis involves a multi-step process culminating in the formation of the core 1,7-naphthyridine ring structure with the desired substitutions.

Experimental Protocol: Synthesis of Elimusertib

A detailed, step-by-step synthesis protocol is outlined below, based on established synthetic routes for similar heterocyclic compounds and information from the patent literature.

Step 1: Synthesis of the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine ring is a key step in the synthesis. This is often achieved through a cyclization reaction of appropriately substituted pyridine and pyrimidine

precursors.

- Reaction: Condensation and cyclization of a substituted aminopyridine with a β -ketoester or equivalent.
- Reagents: Substituted 3-aminopyridine derivative, substituted β -ketoester, acid or base catalyst.
- Conditions: The reaction is typically carried out in a high-boiling point solvent such as Dowtherm A or diphenyl ether at elevated temperatures (e.g., 200-250 °C).
- Purification: The resulting naphthyridinone intermediate is purified by crystallization or column chromatography.

Step 2: Introduction of the Pyrazole Moieties

The two distinct pyrazole groups are introduced onto the naphthyridine core through sequential coupling reactions.

- Reaction: Suzuki or Stille cross-coupling reactions are commonly employed.
- Reagents: Halogenated naphthyridine intermediate, appropriate pyrazole-boronic acid or -stannane derivative, palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., Na_2CO_3 or K_3PO_4).
- Conditions: The reaction is performed in a suitable solvent system, such as a mixture of dioxane and water or toluene, under an inert atmosphere (e.g., argon or nitrogen) with heating.
- Purification: The product is purified by column chromatography on silica gel.

Step 3: Introduction of the (R)-3-Methylmorpholine Moiety

The final key substituent is introduced via a nucleophilic aromatic substitution reaction.

- Reaction: $\text{S}_\text{N}\text{Ar}$ reaction of a leaving group (e.g., a halogen or sulfone) on the naphthyridine ring with (R)-3-methylmorpholine.

- Reagents: The di-pyrazole substituted naphthyridine intermediate with a suitable leaving group at the 2-position, (R)-3-methylmorpholine, and a base (e.g., DIPEA or K_2CO_3).
- Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMSO or NMP at an elevated temperature.
- Purification: The final product, Elimusertib free base, is purified by column chromatography.

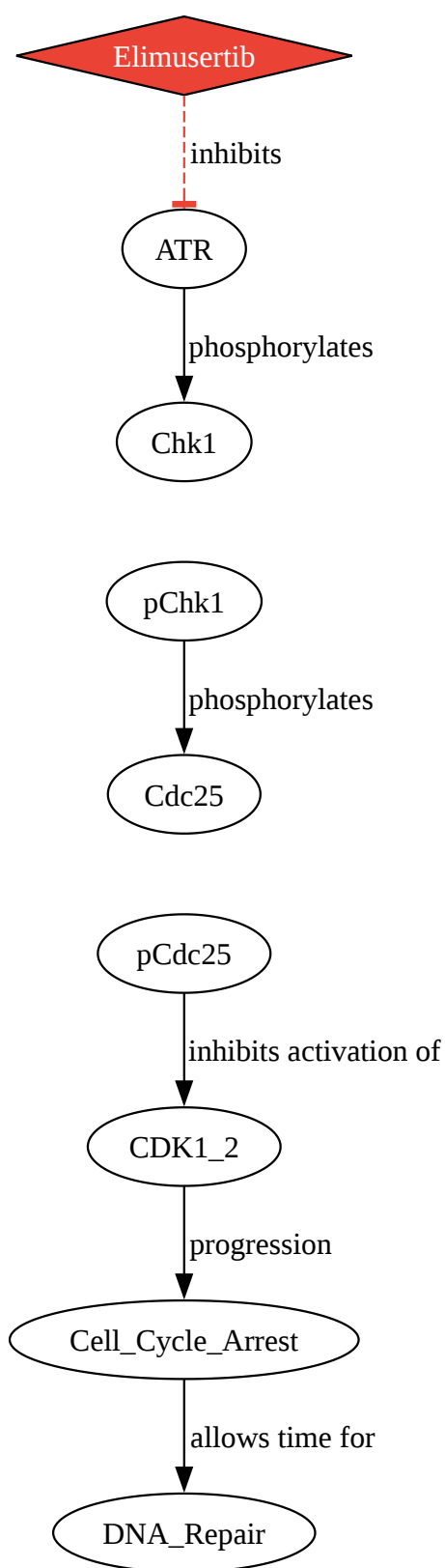
Step 4: Formation of the Hydrochloride Salt

- Reaction: Treatment of the free base with hydrochloric acid.
- Reagents: Elimusertib free base, hydrochloric acid (e.g., as a solution in ethanol or diethyl ether).
- Conditions: The reaction is performed in a suitable solvent, leading to the precipitation of the hydrochloride salt.
- Purification: The salt is collected by filtration and dried under vacuum.

Mechanism of Action: Inhibition of the ATR Signaling Pathway

Elimusertib functions as a potent inhibitor of ATR kinase. In response to DNA damage, particularly single-strand breaks and replication fork stalling, ATR is activated and phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (Chk1).^[5] This initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.^[5]

By inhibiting ATR, Elimusertib prevents the phosphorylation and activation of Chk1.^[5] This abrogation of the G2/M checkpoint forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.^[5] In tumor cells with pre-existing defects in other DDR pathways, such as ATM deficiency, the inhibition of ATR becomes synthetically lethal.



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Preclinical Data

The preclinical activity of Elimusertib has been extensively evaluated in a wide range of in vitro and in vivo models.

In Vitro Activity

Elimusertib has demonstrated potent inhibition of ATR kinase and antiproliferative activity across a broad spectrum of human tumor cell lines.

Parameter	Value	Reference
ATR Kinase IC ₅₀	7 nM	[3]
Median Cell Proliferation IC ₅₀	78 nM	[3]
Hydroxyurea-induced H2AX phosphorylation IC ₅₀	36 nM	[3]
Selectivity vs. ATM	>200-fold	[3]
Selectivity vs. DNA-PK	>47-fold	[3]
Selectivity vs. PI3K	>467-fold	[3]

Table 1: In Vitro Potency and Selectivity of Elimusertib.

Cell Line	Cancer Type	IC ₅₀ (nM)
MDA-MB-453	Breast Cancer	46
MDA-MB-231	Breast Cancer	100
T-47D	Breast Cancer	650

Table 2: Antiproliferative Activity of Elimusertib in Breast Cancer Cell Lines.[6]

In Vivo Activity

In vivo studies using xenograft models have shown that Elimusertib monotherapy leads to significant tumor growth inhibition and even tumor regression in models with DDR deficiencies.

Xenograft Model	Dosing Schedule	Outcome	Reference
Ovarian Cancer	40 mg/kg, p.o., BID, 3 days on/4 days off	Stable Disease	[2]
Colorectal Cancer	40 mg/kg, p.o., BID, 3 days on/4 days off	Stable Disease	[2]
Mantle Cell Lymphoma	40 mg/kg, p.o., BID, 3 days on/4 days off	Complete Remission	[2]

Table 3: In Vivo Efficacy of Elimusertib Monotherapy.

Clinical Development

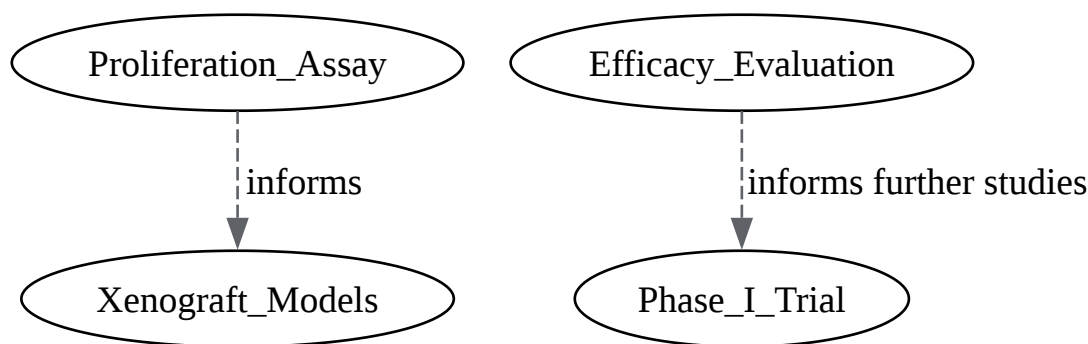
Elimusertib hydrochloride has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Phase I Clinical Trial (NCT03188965)

A Phase I, first-in-human, open-label, dose-escalation and expansion study was initiated to assess Elimusertib in patients with advanced solid tumors.

Parameter	Result	Reference
Maximum Tolerated Dose (MTD)	40 mg BID, 3 days on/4 days off	[7]
Recommended Phase 2 Dose (RP2D)	40 mg BID, 3 days on/4 days off	[7]
Common Adverse Events (Grade ≥ 3)	Anemia, neutropenia, thrombocytopenia	[7]
Objective Response Rate (ORR)	Durable responses observed in patients with ATM loss and BRCA1/2 mutations	[8]
Clinical Benefit Rate (CBR)	27.8% in patients with advanced ovarian cancer	[8]

Table 4: Key Findings from the Phase I Clinical Trial of Elimusertib.

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Conclusion and Future Directions

Elimusertib hydrochloride has emerged as a promising targeted therapy for cancers with specific DDR deficiencies. Its potent and selective inhibition of ATR kinase, favorable pharmacokinetic profile, and demonstrated clinical activity underscore its potential as a valuable addition to the oncology armamentarium.

Future research will likely focus on:

- **Biomarker Discovery:** Identifying robust predictive biomarkers beyond ATM loss to better select patients who are most likely to respond to Elimusertib therapy.
- **Combination Strategies:** Exploring rational combinations of Elimusertib with other anticancer agents, including PARP inhibitors, chemotherapy, and immunotherapy, to enhance efficacy and overcome resistance.
- **Expansion to Other Tumor Types:** Investigating the activity of Elimusertib in a broader range of malignancies with underlying DDR defects.

The continued development of Elimusertib and other DDR inhibitors holds the promise of delivering more effective and personalized treatments for cancer patients.

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